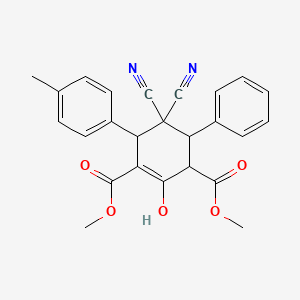
Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-phenyl-1-cyclohexene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the specific synthesis of "Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-phenyl-1-cyclohexene-1,3-dicarboxylate" was not found, related compounds have been synthesized, providing insights into potential synthetic routes. For instance, compounds with similar structural motifs have been synthesized through reactions involving cyclohexenone rings, indicating that similar strategies might be applicable (Shi et al., 2007).
Molecular Structure Analysis
Molecular structure analysis has shown that cyclohexenone derivatives exhibit diverse conformations, which could imply that our compound of interest also has a complex conformational landscape. The analysis of crystal structures provides insights into intramolecular hydrogen bonding and ring conformations (S. Rizwana Begum et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of similar compounds often involves cyclohexenone rings participating in reactions such as the Diels-Alder reaction, indicating a potential pathway for functionalization or derivatization of our target compound (P. Yates et al., 1989).
Physical Properties Analysis
The physical properties of cyclohexenone derivatives, such as melting points and solubility, can be influenced by the presence of substituents on the cyclohexenone ring. These properties are crucial for understanding the compound's behavior in different environments and for its purification (A. Barakat et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis :
- The compound has been synthesized and its crystal structure characterized using X-ray single-crystal diffraction. This process reveals important details about the molecule's structure, including its conformation and intramolecular hydrogen bonds (Shi et al., 2007).
Domino Knoevenagel/Michael Synthesis :
- An efficient and eco-friendly procedure has been developed for synthesizing derivatives of this compound. These derivatives are characterized using various techniques like IR, 1H-NMR, 13C-NMR, and mass spectrometry. Some of these derivatives are suitable for single crystal X-ray analysis, which is vital for understanding their structural properties (Vaid et al., 2016).
Chemical Reactions and Derivatives :
- The compound participates in chemical reactions leading to various derivatives. These derivatives have been synthesized and studied for their structural properties using different analytical methods, which is essential for understanding their potential applications in various fields (Gein et al., 2008).
Optical Properties :
- The compound's derivatives exhibit interesting optical properties. For instance, studies have investigated the second-order optical properties of certain derivatives, which is significant for applications in fields like photonics and materials science (Kolev et al., 2007).
Catalytic Applications :
- Research has focused on the use of the compound and its derivatives as catalysts in various chemical reactions. These studies contribute to the development of more efficient and environmentally friendly catalytic processes (Li et al., 2012).
Crystallography of Intermediates :
- The compound and its derivatives serve as key intermediates in the synthesis of more complex molecules. Crystallographic studies of these intermediates are crucial for understanding their role in chemical synthesis (Mohan et al., 2003).
Eigenschaften
IUPAC Name |
dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-phenylcyclohexene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-15-9-11-17(12-10-15)21-19(24(30)32-3)22(28)18(23(29)31-2)20(25(21,13-26)14-27)16-7-5-4-6-8-16/h4-12,18,20-21,28H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNAOFDLFSVMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(C(C2(C#N)C#N)C3=CC=CC=C3)C(=O)OC)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-phenyl-1-cyclohexene-1,3-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2487969.png)
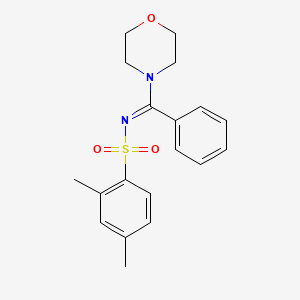

![(Z)-2-(phenylthio)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2487973.png)
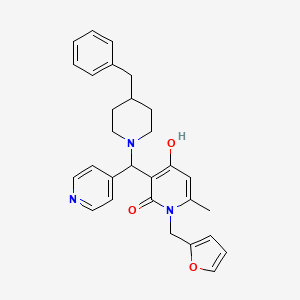


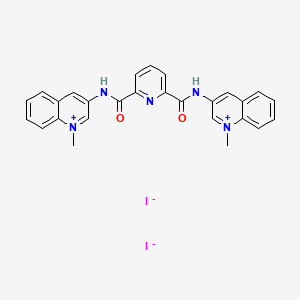
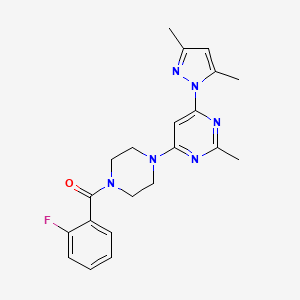
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2487981.png)
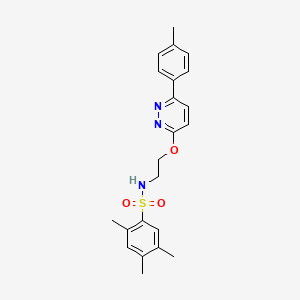
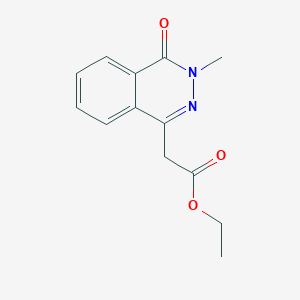
![2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B2487985.png)
![[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2487989.png)